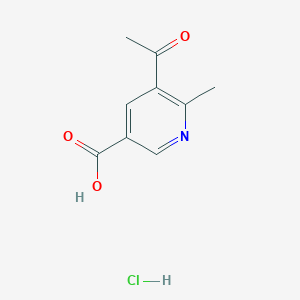

5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental methods. For a similar compound, 5-Methylpyridine-3-carboxylic acid, the melting point is reported to be between 207-215°C .科学的研究の応用

Synthesis and Potential Anticancer Agents

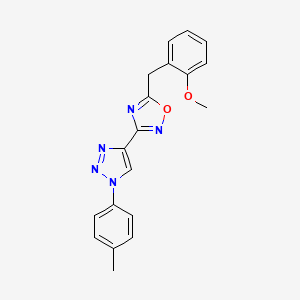

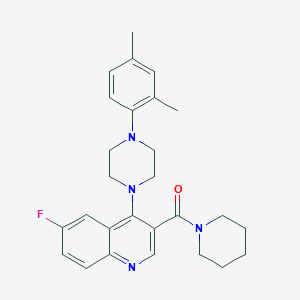

The study by Temple et al. (1983) explores the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds related to 5-acetyl-6-methylpyridine-3-carboxylic acid; hydrochloride. The compounds exhibited effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Ligand Synthesis for Lanthanide(III) Complexation

Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from a building block closely related to 5-acetyl-6-methylpyridine-3-carboxylic acid. These ligands are well-suited for complexation with lanthanide(III) cations, which could have applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).

Metal Ion Binding and Toxicity Studies

Saladini, Menabue, and Ferrari (2002) investigated the binding ability of sialic acid, structurally related to 5-acetyl-6-methylpyridine-3-carboxylic acid, towards biological and toxic metal ions. Their findings provide insights into the solution-state chemistry of N-acetyl neuraminic acid in the presence of bivalent metal ions, potentially informing the mechanism of toxicity and therapeutic strategies (Saladini, Menabue, & Ferrari, 2002).

Synthesis of Pipecolic Acid Derivatives

Purkayastha et al. (2010) demonstrated a reaction sequence leading to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group as an acetonyl cation equivalent. This research highlights innovative synthetic routes that could be applied in pharmaceutical chemistry and drug design (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Amino Group Blocking Studies

Dixon and Perham (1968) investigated the reversible blocking of amino groups with citraconic anhydride, a technique that could be applied in protein and peptide chemistry for protecting amino groups during synthesis or modification processes (Dixon & Perham, 1968).

Safety and Hazards

特性

IUPAC Name |

5-acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c1-5-8(6(2)11)3-7(4-10-5)9(12)13;/h3-4H,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNOGWMXQNLTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)